molecular formula C15H12ClN5O2 B4570090 N~1~-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide

N~1~-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide

Cat. No.: B4570090
M. Wt: 329.74 g/mol
InChI Key: SPOMPNCJXHLMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide is a useful research compound. Its molecular formula is C15H12ClN5O2 and its molecular weight is 329.74 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-chloro-2-pyridinyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is 329.0679523 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Several studies focus on the synthesis of related compounds and their biological activities, demonstrating the chemical versatility and potential therapeutic uses of compounds within the same chemical family:

  • Research on derivatives of similar compounds has explored their antinociceptive activity, revealing significant activity compared to standards like dipyrone and aspirin, suggesting potential applications in pain management (Önkol et al., 2004).
  • Studies have also focused on the synthesis of hydroxy-substituted benzo[b] carbazoloquinone cyanamides, indicating the role of palladium-promoted oxidative coupling, which could be relevant for creating compounds with targeted properties for scientific research (Knölker & O'sullivan, 1994).

Potential Therapeutic Applications

  • Compounds related to N-(5-chloro-2-pyridinyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide have been investigated for their potential in treating conditions like age-related macular degeneration (AMD), highlighting the development of prodrugs to improve therapeutic outcomes (Palanki et al., 2008).

Chemical Synthesis and Modification

  • The creation of new derivatives through microwave irradiation conditions has been examined, underscoring the importance of synthetic chemistry in developing new therapeutic agents with potential applications in treating various diseases (Ashok et al., 2006).

Multifunctional Materials

  • Research into the oxidation of Blatter radicals to benzotriazin-7(H)-one and further modifications to create new compounds suggests the potential of these chemical frameworks in developing multifunctional materials for various scientific and industrial applications (Berezin et al., 2012).

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O2/c16-10-5-6-13(17-9-10)18-14(22)7-8-21-15(23)11-3-1-2-4-12(11)19-20-21/h1-6,9H,7-8H2,(H,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOMPNCJXHLMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide
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N~1~-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide
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N~1~-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide
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N~1~-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide
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N~1~-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide
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N~1~-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide

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